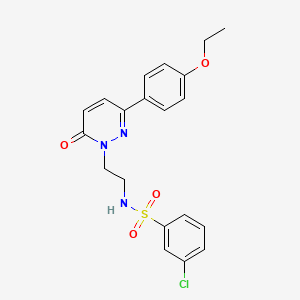

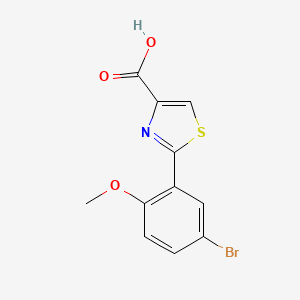

![molecular formula C19H22FN3O3S B2825337 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899955-90-9](/img/structure/B2825337.png)

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods, including the reaction of 4-fluorophenylpiperazine with other reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is a key step in the synthesis of 2-substituted chiral piperazines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” appears as a white to off-white crystalline powder with a melting point of 204-208°C.Wissenschaftliche Forschungsanwendungen

Nanofiltration Membranes and Environmental Applications

Research on piperazine-based nanofiltration (NF) membranes highlights their significance in environmental applications, particularly in water treatment processes. These membranes have shown potential for dramatic improvements in separation performance, including enhanced water permeance and selectivity, as well as antifouling capabilities. The development and application of these membranes are critical for addressing challenges in water softening, purification, and reuse, showcasing the importance of piperazine derivatives in environmental science and technology (Shao et al., 2022).

Drug Development and Therapeutic Applications

Piperazine derivatives have been extensively studied for their potential in drug development, demonstrating a broad spectrum of therapeutic applications. For instance, macozinone, a piperazine-benzothiazinone derivative, is under investigation for the treatment of tuberculosis (TB). Its mechanism of action involves targeting specific enzymes critical for the pathogen's survival, highlighting the compound's potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020). Similarly, the exploration of piperazine derivatives in creating potent central nervous system (CNS) agents, anticancer, anti-inflammatory, and other therapeutic agents underscores the versatility and significance of these compounds in medical research and pharmacology (Rathi et al., 2016).

Environmental and Health Impact of Sulfonamides

Sulfonamide compounds, related through the sulfonamide group to the queried compound, have raised concerns due to their environmental persistence and potential to foster antibiotic resistance. Their widespread use in healthcare and agriculture has led to detectable levels in various ecosystems, prompting research into their impact on microbial populations and human health. This body of work is crucial for understanding the ecological consequences of sulfonamide use and developing strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).

Wirkmechanismus

While the specific mechanism of action for “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide” is not available, similar compounds have been studied for their biological properties. For example, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy .

Zukünftige Richtungen

Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of drugs for the treatment of various neurological and psychiatric disorders could be explored.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQKEVQCLGLJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)